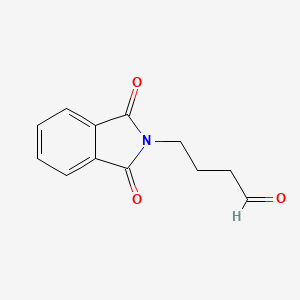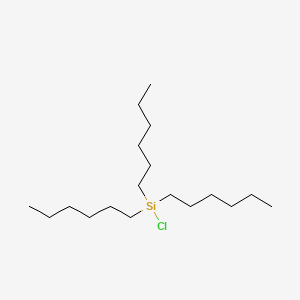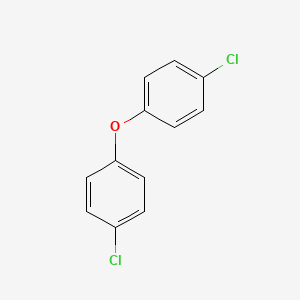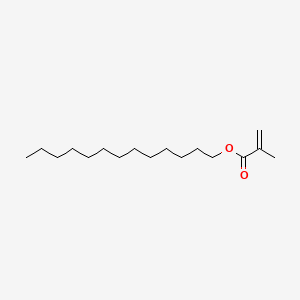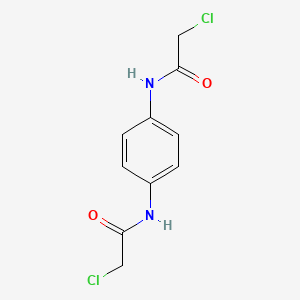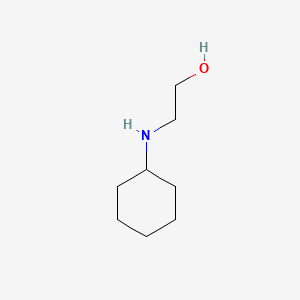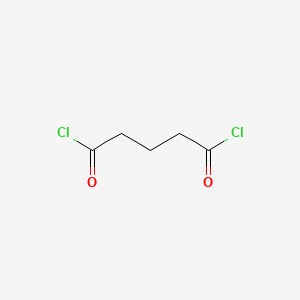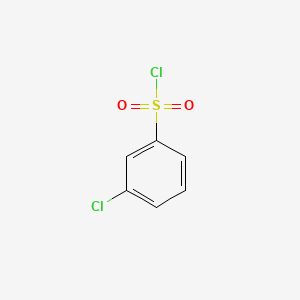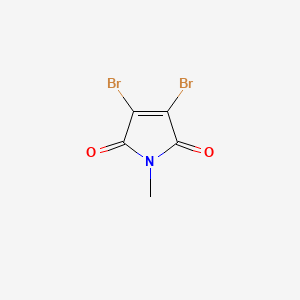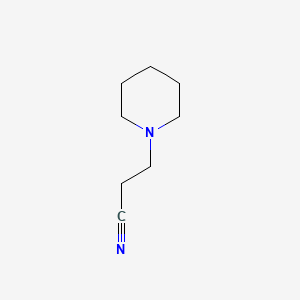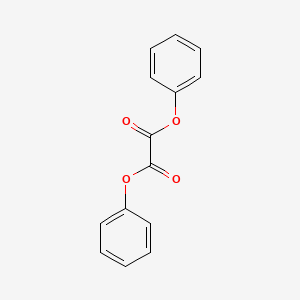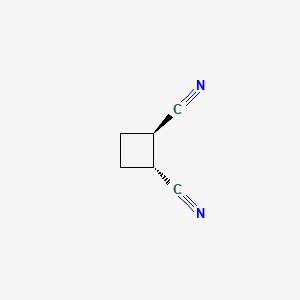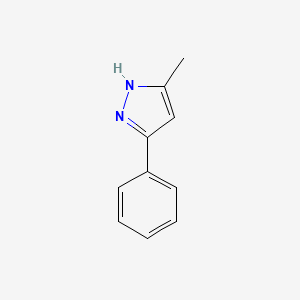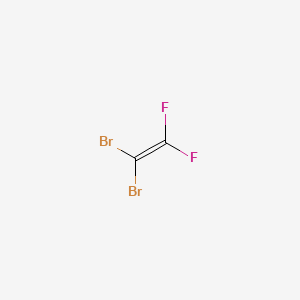
1,1-Dibromodifluoroethylene
Descripción general
Descripción
1,1-Dibromodifluoroethylene is a chemical compound with the formula C2Br2F2 . It has a molecular weight of 221.826 .
Molecular Structure Analysis
The molecular structure of 1,1-Dibromodifluoroethylene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 5 bonds, including 5 non-H bonds, 1 multiple bond, and 1 double bond .Physical And Chemical Properties Analysis
1,1-Dibromodifluoroethylene is a colorless and non-flammable gas . It has a molecular weight of 221.826 and a boiling point of -17.4°C .Aplicaciones Científicas De Investigación
Manufacturing and Material Properties
1,1-Dibromodifluoroethylene is used in the manufacture of polyvinylidene fluoride (PVDF). PVDF exhibits properties such as resistance to thermal, chemical, and ultraviolet light, making it a valuable material in various applications. It also serves as an anticorrosive agent and an insulator. The primary exposure route to this chemical is through inhalation, and it is absorbed rapidly but metabolized slowly, being eliminated as fluoride ions in urine. Its carcinogenic potential in animals suggests a possible tumor risk in humans (Thakore & Mehendale, 2014).
Photodissociation Dynamics
Photodissociation of 1,1-dibromodifluoroethylene has been extensively studied. Investigations using photofragment translational spectroscopy have revealed multiple dissociation channels upon excitation, such as molecular HF elimination and H atom elimination. These findings are crucial for understanding the chemical's behavior under specific conditions, like irradiation, and its potential applications in various scientific fields (Lin et al., 1998).
Chemical Synthesis and Reactions
Research in the field of organic chemistry has led to the development of methods for efficient synthesis of difluoromethylene (CF2)-skipped 1,4-diynes, which are important in medicinal chemistry. These structures are synthesized through palladium-catalyzed cross-coupling, indicating the versatility and potential of 1,1-dibromodifluoroethylene in creating fluorinated molecules relevant to medicinal applications (Guo et al., 2017).
Catalysis and Surface Chemistry
The surface chemistry of 1,1-dibromodifluoroethylene on materials like Pd(111) has been studied. This research is aimed at exploring the potential for using reflection absorption infrared spectroscopy (RAIRS) for in situ studies of catalytic reactions involving alkenes. It was found that the chemistry of this chemical on Pd(111) surfaces is similar to that of ethylene, with bonding occurring in both π- and di-σ-forms, making it a valuable candidate for catalysis-related studies (Mahapatra et al., 2011).
Fluorine-Containing Molecules in Various Industries
The presence of the CF2Me residue in fluorine-containing molecules has garnered substantial research interest due to its applications in materials, pharmaceutical, and agrochemical industries. Recent advances in the direct 1,1-difluoroethylation reaction of molecules have been a focus in the scientific community, highlighting the significance of 1,1-dibromodifluoroethylene in creating valuable fluorinated groups (Carbonnel et al., 2019).
Difluoromethylene-Containing Compounds in Pharmacology
Difluoromethylene-containing compounds, including derivatives of 1,1-dibromodifluoroethylene, have been extensively studied for their ability to mimic biological functions of traditional functional groups. They offer a range of pharmacological benefits due to the presence of the C-F bond. Novel strategies have been developed for accessing RCF2Br-containing heterocycles through regio- and enantioselective bromocyclization of difluoroalkenes. These methodologies have been applied in the synthesis of drugs like efavirenz, used for treating HIV, demonstrating the chemical's relevance in pharmaceutical research (Miller et al., 2020).
Applications in Microelectronics
Research on Parylene-F, poly(tetrafluoro-para-xylylene) (PA-F), which can be derived from 1,1-dibromodifluoroethylene, highlights its potential applications in microelectronics. PA-F is known for its high thermal stability and low dielectric constant. The development of new precursors for PA-F films, which are simpler and less impure than previous methods, has made it a significant material in the field of electronics, particularly in the context of high-performance insulating materials (Wu et al., 1997).
Safety And Hazards
When handling 1,1-Dibromodifluoroethylene, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
1,1-dibromo-2,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFPVQZQUFXLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073183 | |
| Record name | Ethene, 1,1-dibromo-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromodifluoroethylene | |
CAS RN |
430-85-3 | |
| Record name | 1,1-Dibromo-2,2-difluoroethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dibromo-2,2-difluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1,1-dibromo-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dibromo-2,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



